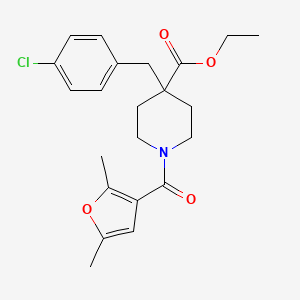![molecular formula C18H21NO3S B6027196 2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine (MTM) is a synthetic compound that belongs to the class of morpholine derivatives. It is widely used in scientific research as a tool compound for studying the mechanism of action of various biological processes.
Mechanism of Action
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine acts as a selective antagonist of GPCRs and inhibits their signaling pathways. It binds to the active site of GPCRs and prevents the binding of ligands such as neurotransmitters and hormones. This leads to the inhibition of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes such as inflammation, pain, and cancer. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine has several advantages as a tool compound for scientific research. It is highly selective and potent, making it an ideal tool for studying the mechanism of action of various biological processes. It is also stable and easy to handle, making it a convenient tool for lab experiments. However, it has some limitations, such as its poor solubility in aqueous solutions, which can limit its application in some experiments.
Future Directions
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine has several potential future directions for scientific research. It can be used to study the role of GPCRs in various physiological processes such as cardiovascular diseases and metabolic disorders. It can also be used to study the mechanism of action of various enzymes and their role in disease pathogenesis. Furthermore, this compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, making it a potential candidate for drug development.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has been extensively used as a tool compound for scientific research. It has several advantages as a tool compound, such as its high selectivity and potency, and has several potential future directions for scientific research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, we can gain a better insight into the role of GPCRs and enzymes in various physiological processes and disease pathogenesis.
Synthesis Methods
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxybenzylamine with 3-methyl-2-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The reaction yields this compound as a white solid with a high yield.
Scientific Research Applications
2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine has been extensively used as a tool compound in scientific research to study the mechanism of action of various biological processes. It has been used to study the role of G-protein coupled receptors (GPCRs) in various physiological processes such as inflammation, pain, and cancer. This compound has also been used to study the mechanism of action of various enzymes such as phosphodiesterases and proteases.
properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-7-10-23-17(13)18(20)19-8-9-22-16(12-19)11-14-3-5-15(21-2)6-4-14/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAOPCJYQNIKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
![N-(1-methyl-3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B6027133.png)
![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)

![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)

![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)
![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)